Butanenitrile, 3-imino-

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Butanenitrile, 3-imino- (CAS 1118-60-1), also known as 3-iminobutyronitrile or diacetonitrile, is a small-molecule (MW 82.10 g/mol, C₄H₆N₂) α-iminonitrile. It is formally the dimer of acetonitrile and exists primarily as the imine tautomer, distinguishing it from its enamine tautomer 3-aminocrotononitrile (CAS 1118-61-2).

Molecular Formula C4H6N2
Molecular Weight 82.10 g/mol
CAS No. 1118-60-1
Cat. No. B8803035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanenitrile, 3-imino-
CAS1118-60-1
Molecular FormulaC4H6N2
Molecular Weight82.10 g/mol
Structural Identifiers
SMILESCC(=N)CC#N
InChIInChI=1S/C4H6N2/c1-4(6)2-3-5/h6H,2H2,1H3
InChIKeyCSIFGMFVGDBOQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butanenitrile, 3-imino- (CAS 1118-60-1) Procurement & Differentiation Guide


Butanenitrile, 3-imino- (CAS 1118-60-1), also known as 3-iminobutyronitrile or diacetonitrile, is a small-molecule (MW 82.10 g/mol, C₄H₆N₂) α-iminonitrile . It is formally the dimer of acetonitrile and exists primarily as the imine tautomer, distinguishing it from its enamine tautomer 3-aminocrotononitrile (CAS 1118-61-2) . This compound serves as a versatile bis-nucleophilic building block in heterocyclic chemistry, notably as an intermediate for photographic magenta couplers and pharmaceutically active pyrazolopyrimidines [1]. It is commercially supplied as a stabilized solid (m.p. 50–70 °C) to prevent degradation during storage .

Why Generic Substitution Fails for 3-Iminobutyronitrile (CAS 1118-60-1)


Generic substitution often fails for 3-iminobutyronitrile because its closest analog, 3-aminocrotononitrile (CAS 1118-61-2), is not an identical compound but a tautomer with a distinct enamine structure . This tautomerism leads to a >4 pKa unit difference (predicted pKa ~7.83 for the imine form vs. ~3.88 for the enamine form), profoundly affecting nucleophilicity and reactivity in cyclocondensation reactions [1]. Consequently, a procurement specification for one tautomer cannot be met by the other without risking divergent synthetic outcomes. Furthermore, the patented high-yield synthesis route from acetonitrile (>90% yield) makes unstabilized, lower-purity batches from alternative processes less economical and more prone to byproduct formation [2].

Quantitative Differentiation Evidence for Butanenitrile, 3-imino- (CAS 1118-60-1)


Synthetic Yield: >90% via Patented Acetonitrile Dimerization Route vs. Prior Art Yields of 5-20%

A patented process using a substoichiometric amount of an alkali metal hydride (e.g., NaH, 0.01–0.5 molar equivalents) in an aprotic solvent dimerizes acetonitrile to 3-iminobutyronitrile with a yield exceeding 90% after hydrolysis [1]. For example, the Austrian patent AT 242679 explicitly reports obtaining 45 kg of product with 95-96% purity from 81.9 kg of acetonitrile, achieving a yield above 90% [1]. This represents a significant improvement over conventional methods using DIPAM or sodium metal, which were reported to yield the desired compound in only 5-20% under comparable conditions [2][3]. The process also notably avoids the generation of poisonous sodium prussiate byproducts, which plagued earlier methods using metallic sodium [2].

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Tautomeric Identity: Predicted pKa 7.83 (Imine) vs. 3.88 (Enamine) for 3-Aminocrotononitrile

The fundamental chemical identity of Butanenitrile, 3-imino- (CAS 1118-60-1) is its imine tautomer, as reflected in its systematic name. Its conjugate acid pKa is predicted to be 7.83 ± 0.70 . This contrasts sharply with its enamine tautomer, 3-aminocrotononitrile (CAS 1118-61-2), for which the predicted pKa of the protonated amino group is 3.88 ± 0.70 [1]. This >4 unit difference in pKa indicates the imine form is a much weaker base and will exhibit different nucleophilic reactivity and solubility under physiological or near-neutral pH conditions. The two compounds are therefore distinct chemical entities with different reactivities, not interchangeable synonyms [2].

Tautomerism Reactivity Physicochemical Property

Commercial Purity Advantage: 98%+ Purity Stabilized with MEHQ vs. Unstabilized 95-96% Grades

Commercial sourcing of Butanenitrile, 3-imino- (CAS 1118-60-1) from specialized vendors (e.g., Bidepharm) offers a standard purity of 98%+, stabilized with monomethyl ether hydroquinone (MEHQ) . This is a distinct procurement advantage over generic suppliers offering the unstabilized compound at purities of 95% (e.g., BenchChem) or 96% (e.g., BIOSYNTH) . The MEHQ stabilizer prevents polymerization or degradation during storage and handling. In contrast, the tautomer 3-aminocrotononitrile (CAS 1118-61-2) is typically supplied as a 97% purity material without such stabilizers [1]. The 1-3 percentage point purity advantage, combined with the documented stabilization, minimizes the risk of receiving a degraded product that could compromise the yield of subsequent synthetic steps.

Product Stability Purity Specification Procurement

Thermodynamic Dimerization Driving Force: ΔrH° = -5.00 kcal/mol for Liquid-Phase Formation from Acetonitrile

The spontaneous dimerization of acetonitrile to form 3-iminobutyronitrile in the liquid phase is driven by a reaction enthalpy (ΔrH°) of -5.00 kcal/mol, as measured by equilibrium methods [1]. This exothermicity quantifies the thermodynamic accessibility of this building block from a widely available and inexpensive commodity solvent. While gas-phase dimerization of acetonitrile is also exothermic (-8.9 kcal/mol for simple cluster formation), this liquid-phase value is specific to the covalent C–C bond formation yielding the iminonitrile product [2]. The favorable thermodynamics underpin the high-yielding patented processes and contrast with the dimerization of other alkyl nitriles like propionitrile, which often require different conditions and exhibit lower selectivity [3].

Thermochemistry Reaction Feasibility Process Design

Derivative Potency: Antipyrine-Derived Hydrazone Shows Superior Antitumor Activity to 5-Fluorouracil in EAC Assay

In a study synthesizing pyrazolotriazines, the key intermediate iminopropanehydrazonoyl cyanide (compound 4), derived from the coupling of 3-iminobutanenitrile with antipyrine diazonium salt, was found to be more potent than the standard chemotherapeutic agent 5-fluorouracil (5-FU) against Ehrlich Ascites Carcinoma (EAC) cells in vitro [1]. The authors explicitly note: 'antipyrine derivative 4 is more potent than 5-fluorouracil (5-Fu)' and attribute this activity, in part, to the presence of the iminobutanenitrile moiety [2]. Conversion of this iminobutanenitrile moiety into an aminopyrazole (compound 5) reduced potency. This suggests that the 3-iminobutanenitrile building block is not merely a synthetic convenience but a pharmacophoric element that directly contributes to the biological activity of its derivatives.

Antitumor Activity Medicinal Chemistry Lead Compound Development

Application Scenarios Validated by Quantitative Evidence for 3-Iminobutyronitrile


Scalable Synthesis of Photographic Magenta Couplers

Photographic companies should prioritize this compound for synthesizing 1H-pyrazolo[1,5-b]-1,2,4-triazole magenta couplers. The >90% yield and safer process demonstrated by the Sumitomo and Austrian patents enable economically viable, large-scale manufacturing of these couplers, as referenced in US Patent 4,540,654 . This specific application cannot be replicated with malononitrile or ethyl cyanoacetate, which lack the required methyl-substituted imine structure for the subsequent cyclization and functionalization steps.

Medicinal Chemistry for Antitumor Lead Optimization

Medicinal chemists developing novel antitumor agents should select 3-iminobutyronitrile as a privileged building block. The evidence shows that incorporating its core into a hydrazone scaffold yielded a compound more potent than the clinical drug 5-fluorouracil in an EAC model . This established structure-activity relationship (SAR) rationalizes its procurement over simpler nitrile building blocks, whose derivatives lack this demonstrated pharmacophoric advantage.

Research Requiring Reproducible Tautomeric Purity

Academic and industrial research groups conducting mechanistic studies or synthesizing specific heterocyclic isomers must use the stabilized imine form (CAS 1118-60-1). The documented pKa difference (~4 units) and the availability of a 98%+ pure, MEHQ-stabilized product ensure that the correct tautomer is used in high purity. This prevents the confounded results that would arise from using the enamine tautomer (CAS 1118-61-2), which is chemically distinct and commercially less stable.

Process Chemistry Development with Thermochemical Validation

Process chemists aiming to develop or optimize a synthesis route can leverage the validated thermodynamic favorability (ΔrH° = -5.00 kcal/mol) of its formation from acetonitrile . This quantitative data supports the feasibility and inherent safety of the reaction, making it a robust starting point for further process intensification, unlike alternative building blocks that require more endothermic or hazardous syntheses.

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